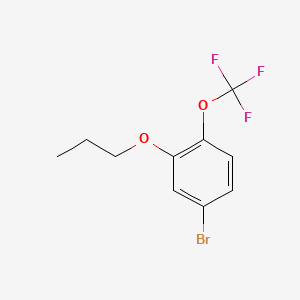

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene

Descripción

Propiedades

IUPAC Name |

4-bromo-2-propoxy-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c1-2-5-15-9-6-7(11)3-4-8(9)16-10(12,13)14/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZERBABRIDBKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742824 | |

| Record name | 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-26-8 | |

| Record name | 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene typically involves the bromination of 2-propoxy-1-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Oxidation and Reduction Reactions: The propoxy and trifluoromethoxy groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are typically employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.

Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Chemical Identity :

Properties :

- The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, while the propoxy group (-OCH₂CH₂CH₃) introduces steric bulk and lipophilicity. This combination affects reactivity in cross-coupling reactions and solubility in organic solvents.

- Availability : Listed as a discontinued product by CymitQuimica (purity 90%) , though other suppliers like Combi-Blocks offer it at 97% purity .

Comparison with Similar Compounds

Positional Isomers of Bromo-Trifluoromethoxybenzenes

Key Observations :

Functional Group Variants

Key Observations :

- Substituent Effects :

- Fluoro vs. Propoxy : Fluoro groups (e.g., in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) increase electronic withdrawal but reduce steric bulk compared to propoxy .

- Ether Chains : Longer alkoxy chains (e.g., propoxy) improve lipophilicity, making the target compound more suitable for hydrophobic environments .

Reactivity in Cross-Coupling Reactions

Key Trends :

- Nitrogen-containing heteroarenes (e.g., imidazoles) generally yield higher products due to favorable electronic interactions .

Actividad Biológica

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene is characterized by the presence of bromine, trifluoromethoxy, and propoxy groups attached to a benzene ring. This unique arrangement may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C10H10BrF3O |

| Molecular Weight | 293.09 g/mol |

| CAS Number | 1355248-26-8 |

| Solubility | Soluble in organic solvents |

The biological activity of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene may involve interactions with various biochemical pathways. It is hypothesized that the compound can modulate enzyme activity and receptor interactions due to the electron-withdrawing effects of the trifluoromethoxy group, which enhances lipophilicity and potentially increases membrane permeability .

Target Interactions

The compound may interact with:

- Enzymes : Potential inhibition or activation of metabolic enzymes.

- Receptors : Modulation of receptor signaling pathways, which could lead to various physiological effects.

Case Studies

- Anticancer Activity : A study on related compounds demonstrated that certain brominated phenolic compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Research on similar benzene derivatives has shown effectiveness against various bacterial strains, suggesting that 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene may possess similar antimicrobial activity .

- Inflammation Modulation : Compounds with similar functional groups have been investigated for their ability to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Research Applications

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene can be explored for:

- Drug Development : As a scaffold for designing novel therapeutic agents targeting specific diseases.

- Biochemical Probes : For studying enzyme interactions and cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.